2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acetamide group
Mechanism of Action
Mode of Action
The presence of the benzo[d][1,3]dioxol-5-yl and thiazol-4-yl groups in its structure suggests that it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad spectrum of biological activity .
Pharmacokinetics
The thiazol-4-yl group may be involved in metabolic reactions .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound. Based on its structural features, it may have a variety of biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other molecules could affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling reactions:
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)thiazole: This compound shares the benzo[d][1,3]dioxole and thiazole moieties but lacks the oxoethyl and acetamide groups.
N-(2-methoxyethyl)acetamide: This compound contains the acetamide group but lacks the benzo[d][1,3]dioxole and thiazole moieties.
Uniqueness
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-22-5-4-18-16(21)7-12-8-25-17(19-12)26-9-13(20)11-2-3-14-15(6-11)24-10-23-14/h2-3,6,8H,4-5,7,9-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHAIWCFYFLLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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